molecular formula C7H4BrF2NO B1444744 4-Bromo-2,6-difluorobenzamide CAS No. 840481-49-4

4-Bromo-2,6-difluorobenzamide

Cat. No. B1444744
Key on ui cas rn: 840481-49-4
M. Wt: 236.01 g/mol
InChI Key: VYGSRKKGNFFTNB-UHFFFAOYSA-N
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Patent
US07893058B2

Procedure details

To a solution of 4-bromo-2,6-difluoro-benzoic acid (2.77 g, 11.7 mmol) and 1-hydroxybenzotriazole (1.74 g, 12.8 mmol) is added 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide (2.46 g, 12.9 mmol) and the solution is stirred at room temperature for 2 hours. After cooling at 0° C. is added aq. NH3 (1.74 mL) and the reaction mixture is stirred for an additional 20 hours. The solvent is evaporated in vacuo and the residue partitioned between diethyl ether and water. The aqueous phase is extracted several times with Et2O, the organic layers are then combined, washed with 1M HCl, sat. NaHCO3, dried over MgSO4, filtered and concentrated in vacuo to afford the benzamide as a white solid (2.56 g, 93%).
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Name
Quantity
1.74 mL
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]([F:11])[C:5]([C:6](O)=[O:7])=[C:4]([F:12])[CH:3]=1.O[N:14]1C2C=CC=CC=2N=N1.C(N=C=NCCCN(C)C)C.N>>[Br:1][C:2]1[CH:10]=[C:9]([F:11])[C:5]([C:6]([NH2:14])=[O:7])=[C:4]([F:12])[CH:3]=1

Inputs

Step One
Name
Quantity
2.77 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C(=C1)F)F
Name
Quantity
1.74 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
2.46 g
Type
reactant
Smiles
C(C)N=C=NCCCN(C)C
Step Two
Name
Quantity
1.74 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution is stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling at 0° C.
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for an additional 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between diethyl ether and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted several times with Et2O
WASH
Type
WASH
Details
washed with 1M HCl, sat. NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)N)C(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.56 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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